molecular formula C17H11ClFN5O B2476970 3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-78-5

3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2476970
M. Wt: 355.76
InChI Key: HZKSYYOMMOKLLK-UHFFFAOYSA-N
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Description



  • The compound is a novel heterocyclic molecule with a triazolo-pyrimidine scaffold.

  • It features a chlorophenyl group and a fluorophenyl-methyl group.

  • The molecular formula is C₁₇H₁₀ClFN₆.





  • Synthesis Analysis



    • The compound can be synthesized in a single-step reaction using appropriate amines and isopropanol.

    • The reaction yields good to high yields of the adducts.





  • Molecular Structure Analysis



    • The compound has a pyrimidine core with additional fused rings.

    • To confirm its chemical identity, X-ray crystallography was used.




  • Scientific Research Applications

    Synthesis of Novel Derivatives

    The chemical synthesis of triazolopyrimidine derivatives involves various reactions to produce compounds with potential biological activities. One study describes the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones, along with pyrimido[1,6-b][1,2,4]-triazine-3,14-dione, showcasing the versatility of triazolopyrimidine as a core structure for generating diverse chemical entities with potential biological applications (El-Agrody et al., 2001).

    Antimicrobial and Anticancer Properties

    Several studies have highlighted the antimicrobial and anticancer properties of triazolopyrimidine derivatives. For instance, a class of triazolopyrimidines was shown to possess unique mechanisms of tubulin inhibition, offering a new approach to anticancer therapy (Zhang et al., 2007). Additionally, the synthesis and evaluation of quinazolinone derivatives revealed their potential as anti-inflammatory and analgesic agents, further demonstrating the therapeutic potential of triazolopyrimidine-based compounds in addressing inflammation and pain (Farag et al., 2012).

    Biological Activity and Mechanism of Action

    The exploration of the biological activity and mechanisms of action of triazolopyrimidine derivatives is crucial for understanding their potential therapeutic applications. Research into the synthesis and antimicrobial effects of certain derivatives against various microbial strains has provided insights into their potential as antimicrobial agents, with some compounds showing significant activity (Farghaly & Hassaneen, 2013). Moreover, the study of their anticancer effects through tubulin polymerization promotion highlights their potential as antitumor agents, offering a promising avenue for cancer treatment (Zhang et al., 2007).

    Safety And Hazards



    • No specific safety hazards reported for this compound.




  • Future Directions



    • Further investigations are needed to explore its potential as an anticancer agent.

    • Optimization of its structure for improved efficacy and safety.




    Please note that this analysis is based on available literature, and further research may reveal additional insights12345


    properties

    IUPAC Name

    3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H11ClFN5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HZKSYYOMMOKLLK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H11ClFN5O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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